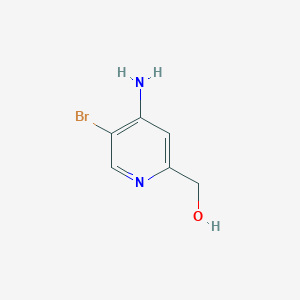

4-Amino-5-bromo-2-pyridinemethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves palladium-catalyzed Suzuki cross-coupling reactions . For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids has been used to produce novel pyridine derivatives .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve Suzuki cross-coupling reactions . These reactions have been used to synthesize a series of novel pyridine derivatives .Physical And Chemical Properties Analysis

The physical state of “4-Amino-5-bromo-2-pyridinemethanol” at 20 degrees Celsius is solid .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Research has explored the use of 4-Amino-5-bromo-2-pyridinemethanol in the synthesis of various heterocyclic compounds. For instance, it has been involved in the synthesis of thiazolo[4,5-d]pyrimidine derivatives, demonstrating its utility in creating novel molecular structures with potential applications in various fields including material science and pharmaceuticals (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Applications in Suzuki Cross-Coupling Reactions

4-Amino-5-bromo-2-pyridinemethanol is also used in Suzuki cross-coupling reactions, a type of chemical reaction important in the synthesis of organic compounds, particularly in the creation of novel pyridine derivatives. This indicates its significance in the development of compounds with potential applications ranging from catalysis to drug discovery (Ahmad et al., 2017).

Utility in Peptide and Peptidomimic Synthesis

The compound has been utilized in the synthesis of β-amino acids, highlighting its role in the preparation of compounds useful in peptide and peptidomimic synthesis. This application is particularly relevant in the field of biochemistry and drug design, where such compounds play a crucial role (Bovy & Rico, 1993).

Development of Photodynamic Therapy Agents

In a more specialized application, 4-Amino-5-bromo-2-pyridinemethanol has been involved in the synthesis of compounds with potential use in photodynamic therapy, a treatment method for cancer. This showcases its potential impact in medicinal chemistry and oncology research (Öncül, Öztürk, & Pişkin, 2021).

Enabling Novel Chemical Transformations

The compound has been a key player in facilitating various chemical transformations, such as in the chemoselective synthesis of pyrroles. Its versatility in reactions highlights its importance in synthetic chemistry for creating diverse chemical structures (Aquino et al., 2015).

Contribution to Crystallography Studies

4-Amino-5-bromo-2-pyridinemethanol has contributed to studies in crystallography, aiding in understanding the molecular structure and interactions in crystals. This is crucial for material science and pharmaceuticals, where crystal properties can influence the functionality of a material or drug (Doulah et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

(4-amino-5-bromopyridin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-5-2-9-4(3-10)1-6(5)8/h1-2,10H,3H2,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPJQFKJORLSOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=C1N)Br)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-bromo-2-pyridinemethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid](/img/structure/B1319945.png)

![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319964.png)

![6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1319970.png)

![N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319972.png)